molecular formula C16H11NO4 B12548153 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one CAS No. 143418-88-6

6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one

Cat. No.: B12548153
CAS No.: 143418-88-6
M. Wt: 281.26 g/mol
InChI Key: HSXZLBOEQORTKF-UHFFFAOYSA-N
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Description

6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one is a complex organic compound belonging to the class of quinoline derivatives

Preparation Methods

The synthesis of 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the use of ultrasound-promoted three-component one-pot procedures under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity and efficiency. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to hydroquinoline derivatives .

Scientific Research Applications

6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. It acts as an inhibitor of quinone reductase 2, which plays a role in cellular redox processes . The compound’s structure allows it to interact with DNA and proteins, leading to its biological effects. The pathways involved include the inhibition of topoisomerase and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one include other quinoline derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct electronic properties and biological activities.

Properties

CAS No.

143418-88-6

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

2-([1,3]dioxolo[4,5-h]quinolin-8-yl)benzene-1,3-diol

InChI

InChI=1S/C16H11NO4/c18-11-2-1-3-12(19)14(11)10-6-4-9-5-7-13-16(15(9)17-10)21-8-20-13/h1-7,18-19H,8H2

InChI Key

HSXZLBOEQORTKF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)C=CC(=N3)C4=C(C=CC=C4O)O

Origin of Product

United States

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